molecular formula C10H10F5NO4S B15248031 Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate

Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate

Cat. No.: B15248031
M. Wt: 335.25 g/mol
InChI Key: UDAXKEGMGFUOKD-UHFFFAOYSA-N
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Description

Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate is a synthetic organic compound with the molecular formula C10H10F5NO4S This compound is characterized by the presence of a nitro group, a pentafluorosulfanyl group, and an ethyl ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate typically involves the nitration of a pentafluorosulfanyl-substituted phenyl acetate. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products Formed

Scientific Research Applications

Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pentafluorosulfanyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate is unique due to the specific positioning of the nitro and pentafluorosulfanyl groups on the phenyl ring.

Properties

Molecular Formula

C10H10F5NO4S

Molecular Weight

335.25 g/mol

IUPAC Name

[2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl] butanoate

InChI

InChI=1S/C10H10F5NO4S/c1-2-3-10(17)20-9-6-7(21(11,12,13,14)15)4-5-8(9)16(18)19/h4-6H,2-3H2,1H3

InChI Key

UDAXKEGMGFUOKD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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